JWH 398 N-pentanoic acid metabolite
JWH 398 N-pentanoic acid metabolite
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central CB1 receptor and the peripheral CB2 receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 N-pentanoic acid metabolite is an expected phase I metabolite of JWH 398. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
1537889-10-3
VCID:
VC0121370
InChI:
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28)
SMILES:
O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43
Molecular Formula:
C24H20ClNO3
Molecular Weight:
405.9 g/mol
JWH 398 N-pentanoic acid metabolite
CAS No.: 1537889-10-3
Cat. No.: VC0121370
Molecular Formula: C24H20ClNO3
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central CB1 receptor and the peripheral CB2 receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 N-pentanoic acid metabolite is an expected phase I metabolite of JWH 398. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 1537889-10-3 |
| Molecular Formula | C24H20ClNO3 |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | 5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28) |
| Standard InChI Key | VTGKQZQQXCKOOD-UHFFFAOYSA-N |
| SMILES | O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
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